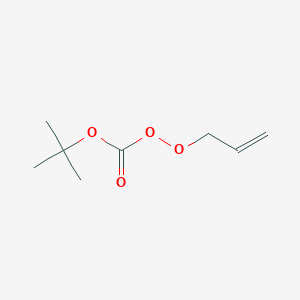

Allyl tert-butyl peroxycarbonate

Description

Allyl tert-butyl peroxycarbonate is a peroxygenated organic compound characterized by a tert-butyl peroxycarbonate group (-O-O-CO-O-) bonded to an allyl moiety. This structure confers dual reactivity: the allyl group enables participation in radical polymerization or allylic substitution reactions, while the peroxycarbonate group acts as a radical initiator upon thermal or photolytic decomposition. Such compounds are primarily used in polymer chemistry as crosslinking agents or initiators for vinyl monomers .

Properties

CAS No. |

65700-08-5 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |

InChI |

InChI=1S/C8H14O4/c1-5-6-10-7(9)11-12-8(2,3)4/h5H,1,6H2,2-4H3 |

InChI Key |

KZDYQEYSNHDGEX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)OOCC=C |

Canonical SMILES |

CC(C)(C)OOC(=O)OCC=C |

Other CAS No. |

65700-08-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl tert-butyl peroxycarbonate can be synthesized through the reaction of allyl alcohol with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically involves the following steps:

Reaction Setup: Allyl alcohol and tert-butyl hydroperoxide are mixed in a reaction vessel.

Catalyst Addition: A catalyst, such as sulfuric acid or a transition metal catalyst, is added to the mixture to facilitate the reaction.

Reaction Conditions: The reaction is carried out at a controlled temperature, usually between 50-70°C, to ensure optimal conversion.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully monitored, and advanced purification techniques are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Allyl tert-butyl peroxycarbonate undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: The compound can be reduced under specific conditions to form different products.

Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions. These reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and are usually performed under controlled temperature and pressure conditions.

Major Products Formed:

Oxidation: The major products formed include carbonyl compounds and carboxylic acids.

Reduction: Reduction reactions yield alcohols or hydrocarbons.

Substitution: Substitution reactions produce various substituted allyl compounds.

Scientific Research Applications

Chemistry: Allyl tert-butyl peroxycarbonate is widely used in organic synthesis as a radical initiator. It is employed in the polymerization of monomers to produce polymers with specific properties. The compound’s ability to generate free radicals makes it valuable in creating complex polymer structures.

Biology: In biological research, this compound is used to study the effects of oxidative stress on cells. It serves as a model compound to investigate the mechanisms of radical-induced cellular damage and the protective effects of antioxidants.

Medicine: The compound has potential applications in drug delivery systems. Its ability to initiate polymerization can be harnessed to create biodegradable polymers for controlled drug release. Additionally, it is used in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is utilized in the production of plastics, resins, and coatings. Its role as a radical initiator ensures efficient polymerization processes, leading to high-quality end products.

Mechanism of Action

Radical Generation: Allyl tert-butyl peroxycarbonate decomposes upon heating to generate free radicals. The decomposition process involves the cleavage of the O-O bond, resulting in the formation of allyl and tert-butyl radicals.

Molecular Targets and Pathways: The generated radicals initiate polymerization by attacking monomer molecules, leading to the formation of polymer chains. The radicals can also interact with other reactive species, influencing various chemical pathways and reactions.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The tert-butyl peroxycarbonate group is common in several industrial peroxides. Key analogs include:

Key Findings :

- Allyl vs. Alkyl Substituents: The allyl group enhances reactivity in allylic alkylation or cycloaddition reactions compared to saturated alkyl groups (e.g., isopropyl or 2-ethylhexyl).

- Thermal Stability : Bulky substituents (e.g., tert-butyl) stabilize the peroxycarbonate group against premature decomposition. However, allyl groups may lower thermal stability compared to polyether chains due to increased electron density at the peroxide bond .

Comparison with Non-Carbonate Peroxides

Key differences:

- Decomposition Mechanism : Peroxycarbonates decompose into CO₂ and alkoxy radicals, whereas cumyl peroxides yield benzaldehyde and tert-butoxy radicals. This makes peroxycarbonates more efficient in CO₂-generating applications (e.g., foam production) .

- Applications : Cumyl peroxides are preferred for high-temperature polymerizations (e.g., polystyrene), while peroxycarbonates are suited for low-temperature processes (e.g., PVC suspension polymerization) .

Research and Industrial Relevance

- The peroxide variant could enable radical-based asymmetric reactions .

- Material Science : Compared to poly(tert-butyl peroxycarbonate) polyether (CAS 34443-12-4), the allyl derivative may offer tunable crosslinking density in polymer networks due to its smaller size and higher reactivity .

Q & A

Q. What are the optimal reaction conditions for allylation of hindered alcohols using allyl tert-butyl peroxycarbonate under palladium catalysis?

this compound is highly effective in allylation reactions for sterically hindered alcohols, particularly under palladium(0) catalysis. A recommended protocol involves using 5 mol% Pd(PPh₃)₄ in anhydrous tetrahydrofuran (THF) at 50°C for 12–24 hours. The reaction benefits from the steric bulk of the tert-butyl group, which minimizes side reactions and improves yields compared to less substituted carbonates (e.g., methyl or ethyl derivatives) . Pre-drying solvents and substrates under inert conditions (argon/nitrogen) is critical to avoid catalyst deactivation.

Q. How can researchers safely handle and store this compound in laboratory settings?

Due to its peroxide-like reactivity, store the compound in a cool (<10°C), dry environment, away from light and oxidizing agents. Stabilization with MEHQ (4-methoxyphenol, 100–200 ppm) is essential to prevent radical-induced decomposition . Use explosion-proof refrigerators and conduct risk assessments for thermal stability before scaling up reactions. Personal protective equipment (PPE), including nitrile gloves, lab coats, and eye protection, is mandatory. Ventilation must comply with OSHA standards to prevent vapor accumulation .

Q. What analytical techniques are most reliable for characterizing this compound and verifying purity?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Monitor the tert-butyl group at δ 1.3 ppm (¹H NMR) and the allyl moiety at δ 4.8–5.2 ppm. Quantify purity via high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm. Differential scanning calorimetry (DSC) can assess thermal stability, while Karl Fischer titration detects moisture content, which is critical for reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of palladium catalysts in allylation reactions with this compound?

Mechanistic insights can be gained through kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations. Palladium(0) facilitates oxidative addition of the carbonate, forming a π-allyl-Pd complex. Steric effects from the tert-butyl group stabilize the transition state, as shown in enantioselective Claisen rearrangements where bulky esters (e.g., tert-butyl) enhance selectivity (up to 89% ee) . In situ monitoring via FT-IR or Raman spectroscopy can track intermediate formation.

Q. What strategies address conflicting data on the environmental impact and toxicity of this compound?

Current safety data sheets (SDS) lack ecotoxicological parameters (e.g., LC50, BCF), creating gaps in risk assessment . Researchers should conduct OECD 301/302 biodegradation tests and Daphnia magna acute toxicity assays. Cross-reference with structurally analogous peroxides (e.g., tert-butyl peroxybenzoate) to infer persistence and bioaccumulation potential. Collaborate with regulatory bodies (e.g., ECHA) to standardize hazard classification .

Q. How can degradation pathways of this compound be analyzed to improve reaction reproducibility?

Degradation products (e.g., CO2, tert-butanol, allyl alcohol) can be identified via GC-MS headspace analysis. Accelerated stability studies under varying pH (4–10) and temperature (25–60°C) reveal hydrolysis kinetics. Stabilizers like MEHQ reduce radical chain reactions, but residual traces may interfere with sensitive catalysts (e.g., Pd(0)). Implement quenching protocols (e.g., aqueous NaHSO3 washes) post-reaction to neutralize peroxides .

Q. What experimental designs resolve contradictions in reported yields for this compound-mediated reactions?

Discrepancies often arise from substrate steric hindrance or moisture content. Use a Design of Experiments (DoE) approach to optimize variables:

- Catalyst loading (2–10 mol%)

- Solvent polarity (THF vs. DCM)

- Reaction time (6–48 hours) Statistical analysis (ANOVA) identifies critical factors. Validate with hindered substrates like erythromycin derivatives, where yields exceed 80% under optimized Pd(0) conditions .

Methodological Notes

- Synthesis : Prepare this compound via reaction of allyl chloroformate with tert-butyl hydroperoxide in dichloromethane (DCM) at 0°C, followed by purification via vacuum distillation (bp 132–135°C at 760 mmHg) .

- Safety : Follow NFPA 704 guidelines (Health: 3, Flammability: 2, Reactivity: 3) and dispose of waste through certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.